molecular formula C19H25BrN2O5 B1667871 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid CAS No. 81447-81-6

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid

Cat. No. B1667871
CAS RN: 81447-81-6
M. Wt: 441.3 g/mol
InChI Key: XHCXKGFNPZETQY-VAYAAYOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromadoline maleate is discontinued (DEA controlled substance). Bromadoline, also known as U-47931E, is an opioid analgesic selective for the μ-opioid receptor. The drug has a potency lying between that of codeine and morphine, being slightly stronger than pentazocine. Bromadoline is related to AH-7921 and U-47700.

Scientific Research Applications

Synthesis and Characterization

  • 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes were synthesized and characterized, revealing insights into metal complex formation and structural properties (Binzet et al., 2009).

Applications in Chemical Oscillations

  • Research on 4-(N,N-dimethylamino) benzoic acid with acidic bromate in a batch reactor discovered transient oscillations in redox potential and UV/vis absorption spectra, contributing to the understanding of chemical oscillation phenomena (Bell & Wang, 2015).

Antifungal Properties

  • Novel molecules including esters and hydrazides of N-(2-bromo-phenyl)-2-hydroxy-benzamide showed promising antifungal activity against various fungi, demonstrating potential in the development of new antifungal agents (Ienascu et al., 2018).

Development of Non-Peptide CCR5 Antagonists

  • Synthesis of novel non-peptide CCR5 antagonists using derivatives of 4-bromo-N-(di-R-carbamothioyl)benzamide was researched, contributing to the exploration of new treatments for diseases like HIV (De-ju, 2015).

properties

CAS RN

81447-81-6

Product Name

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid

Molecular Formula

C19H25BrN2O5

Molecular Weight

441.3 g/mol

IUPAC Name

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C15H21BrN2O.C4H4O4/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11;5-3(6)1-2-4(7)8/h7-10,13-14H,3-6H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14-;/m1./s1

InChI Key

XHCXKGFNPZETQY-VAYAAYOLSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br.C(=C\C(=O)O)\C(=O)O

SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bromadoline;  U-47931E;  U 47931E;  U47931E;  U 47,931E;  U47,931E;  U-47,931E;  Bromadoline maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 2
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 3
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 4
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 5
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 6
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid

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